molecular formula C7H8Cl2N2O2 B6616723 3-chloro-4-hydrazinylbenzoicacidhydrochloride CAS No. 1007568-40-2

3-chloro-4-hydrazinylbenzoicacidhydrochloride

Cat. No.: B6616723
CAS No.: 1007568-40-2
M. Wt: 223.05 g/mol
InChI Key: KFLRAFMIWSJUGR-UHFFFAOYSA-N
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Description

3-chloro-4-hydrazinylbenzoic acid hydrochloride: is an organic compound with the molecular formula C7H7ClN2O2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a chlorine atom and a hydrazinyl group, respectively. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-hydrazinylbenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to form 3-chloro-4-nitrobenzoic acid.

    Reduction: The nitro group in 3-chloro-4-nitrobenzoic acid is reduced to an amino group, resulting in 3-chloro-4-aminobenzoic acid.

    Hydrazination: The amino group in 3-chloro-4-aminobenzoic acid is then converted to a hydrazinyl group using hydrazine hydrate, yielding 3-chloro-4-hydrazinylbenzoic acid.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, 3-chloro-4-hydrazinylbenzoic acid hydrochloride.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-chloro-4-hydrazinylbenzoic acid hydrochloride can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products, such as azides or diazonium salts.

    Reduction: The compound can also undergo reduction reactions, where the chlorine atom can be replaced by hydrogen, resulting in the formation of 4-hydrazinylbenzoic acid.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.

Major Products Formed:

    Oxidation: Azides, diazonium salts.

    Reduction: 4-hydrazinylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-chloro-4-hydrazinylbenzoic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Industry:

    Dye and Pigment Production: The compound is used in the production of dyes and pigments, where its unique chemical properties contribute to the desired color and stability.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways or signal transduction processes, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-hydrazinylbenzoic acid hydrochloride
  • 3-chloro-4-aminobenzoic acid
  • 3-chloro-4-nitrobenzoic acid

Comparison:

  • 4-hydrazinylbenzoic acid hydrochloride: Lacks the chlorine atom, resulting in different reactivity and biological activity.
  • 3-chloro-4-aminobenzoic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties and applications.
  • 3-chloro-4-nitrobenzoic acid: Contains a nitro group instead of a hydrazinyl group, making it more reactive in reduction reactions.

Uniqueness: 3-chloro-4-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-4-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-5-3-4(7(11)12)1-2-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRAFMIWSJUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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